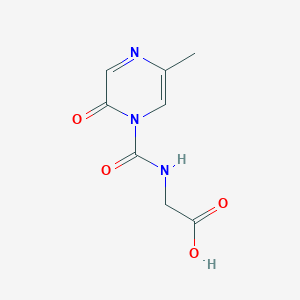
N-(5-Methyl-2-oxopyrazine-1(2H)-carbonyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Methyl-2-oxopyrazine-1(2H)-carbonyl)glycine is a chemical compound with a unique structure that includes a pyrazine ring substituted with a methyl group and a glycine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-2-oxopyrazine-1(2H)-carbonyl)glycine typically involves the reaction of 5-methyl-2-oxopyrazine-1(2H)-carboxylic acid with glycine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-(5-Methyl-2-oxopyrazine-1(2H)-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.
Substitution: The methyl group on the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrazine derivatives with fewer double bonds.
Substitution: Substituted pyrazine derivatives with new functional groups replacing the methyl group.
科学的研究の応用
N-(5-Methyl-2-oxopyrazine-1(2H)-carbonyl)glycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-(5-Methyl-2-oxopyrazine-1(2H)-carbonyl)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and target molecules.
類似化合物との比較
Similar Compounds
- N-(5-Methyl-2-oxo-1,2-dihydropyrazin-3-yl)glycine
- N-(5-Methyl-2-oxo-1,2-dihydropyrazin-4-yl)glycine
- N-(5-Methyl-2-oxo-1,2-dihydropyrazin-5-yl)glycine
Uniqueness
N-(5-Methyl-2-oxopyrazine-1(2H)-carbonyl)glycine is unique due to its specific substitution pattern on the pyrazine ring and the presence of a glycine moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds.
特性
CAS番号 |
512791-09-2 |
|---|---|
分子式 |
C8H9N3O4 |
分子量 |
211.17 g/mol |
IUPAC名 |
2-[(5-methyl-2-oxopyrazine-1-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C8H9N3O4/c1-5-4-11(6(12)2-9-5)8(15)10-3-7(13)14/h2,4H,3H2,1H3,(H,10,15)(H,13,14) |
InChIキー |
QMHWWCNAIQHAKO-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)C=N1)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one](/img/structure/B15166754.png)
![2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester](/img/structure/B15166773.png)

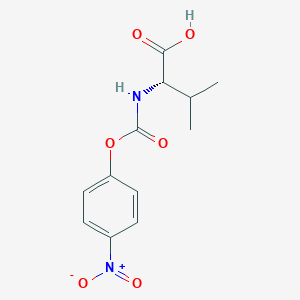
![[(4-Methylphenoxy)(tosylimino)methyl] azide](/img/structure/B15166789.png)
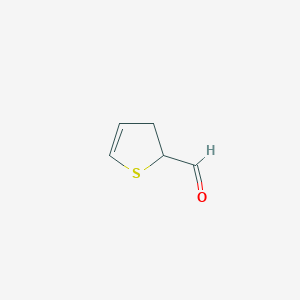
![(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15166803.png)
![N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine](/img/structure/B15166806.png)
![L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B15166819.png)
![1-Nonanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-](/img/structure/B15166821.png)
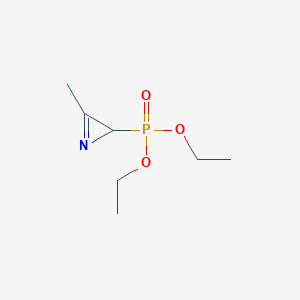
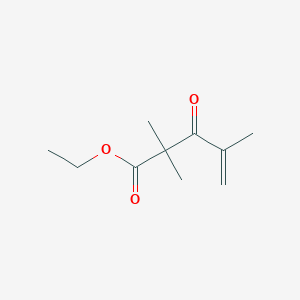
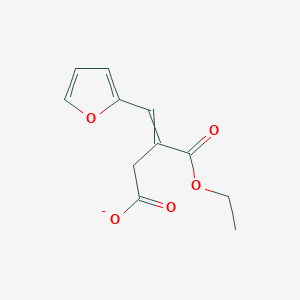
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)
